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Gallium yttrium oxide

Solid-state laser Gain medium Disordered crystal

Gallium yttrium oxide (CAS 12024-41-8) encompasses multiple stoichiometric phases within the Y₂O₃–Ga₂O₃ system, predominantly the cubic garnet Y₃Ga₅O₁₂ (space group Ia-3d, a₀ = 12.277 Å, ρ = 5.794 g/cm³) and the hexagonal YGaO₃ perovskite (space group P6₃cm, a = 6.065 Å, c = 11.615 Å). Unlike simpler binary oxides, the compound exhibits structural polymorphism governed by synthesis route and thermal history, directly influencing its electrical, optical, and thermal behavior.

Molecular Formula C11H14N2
Molecular Weight 0
CAS No. 12024-41-8
Cat. No. B1175228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGallium yttrium oxide
CAS12024-41-8
SynonymsGallium yttrium oxide
Molecular FormulaC11H14N2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gallium Yttrium Oxide (CAS 12024-41-8): Structural, Optical, and Electronic Baseline for Advanced Ceramic Procurement


Gallium yttrium oxide (CAS 12024-41-8) encompasses multiple stoichiometric phases within the Y₂O₃–Ga₂O₃ system, predominantly the cubic garnet Y₃Ga₅O₁₂ (space group Ia-3d, a₀ = 12.277 Å, ρ = 5.794 g/cm³) [1] and the hexagonal YGaO₃ perovskite (space group P6₃cm, a = 6.065 Å, c = 11.615 Å) [2]. Unlike simpler binary oxides, the compound exhibits structural polymorphism governed by synthesis route and thermal history, directly influencing its electrical, optical, and thermal behavior [3]. This structural versatility underpins its differentiated utility in laser gain media, ferroelectric domain-wall nanoelectronics, thermoelectric energy conversion, and UV-visible optoelectronics—applications where generic in-class substitutions fail to deliver equivalent performance.

Why Generic In-Class Substitution of Gallium Yttrium Oxide Fails: Structural Polymorphism and Multi-Property Coupling


Direct substitution of gallium yttrium oxide by its closest structural analogs—yttrium aluminum garnet (YAG), gadolinium gallium garnet (GGG), or yttrium indium oxide (YInO₃)—is scientifically unsound because the Ga³⁺ cation uniquely modulates multiple coupled properties simultaneously: (i) the disordered cation distribution in YGaO₃ garnet produces inhomogeneously broadened emission linewidths unattainable in ordered YAG, directly enabling tunable laser operation [1]; (ii) the Ga 3d¹⁰ electronic configuration yields a wider band gap (2.87–3.82 eV) than In³⁺ analogs (2.33 eV), shifting the absorption edge from visible into the near-UV [2]; (iii) the hexagonal YGaO₃ phase is a genuine ternary oxide, whereas the purported hexagonal 'YAlO₃' is actually an oxycarbonate (Y₃Al₃O₈CO₃) that decomposes upon heating [3]. These differences are not marginal; they represent categorical distinctions in phase identity, electronic structure, and optical functionality that render generic substitution technically invalid.

Quantitative Differentiation Evidence for Gallium Yttrium Oxide vs. Closest Analogs


Disordered Garnet Structure Enables Broader Emission Bandwidth vs. Ordered Nd:YAG for Tunable Solid-State Lasers

Nd³⁺-doped YGaO₃ crystallizes in the cubic garnet structure (Ia-3d) with a partially disordered cation distribution, where Y³⁺ and Ga³⁺ ions share octahedral sites, producing inhomogeneously broadened Stark-split emission lines. Room-temperature continuous-wave (CW) laser action was demonstrated at 300 K on both the ⁴F₃/₂ → ⁴I₁₁/₂ (~1.06 µm) and ⁴F₃/₂ → ⁴I₁₃/₂ (~1.34 µm) channels with low threshold [1]. In contrast, Nd:YAG possesses a fully ordered garnet structure with a peak stimulated emission cross-section of 7.6 × 10⁻¹⁹ cm² at 1064 nm and a narrow fluorescence linewidth of ~6.5 cm⁻¹ (~0.72 nm) [2], which limits wavelength tunability. The broader gain spectrum of the disordered YGaO₃ host—analogous to the >1 nm gain bandwidth reported for Er³⁺:YGG [3]—provides superior spectral tuning range for mode-locked and tunable laser architectures. Additionally, Cr³⁺-doped YGG is patented as a broadly wavelength-tunable laser medium operable from cryogenic to elevated temperatures [4].

Solid-state laser Gain medium Disordered crystal Emission bandwidth Nd³⁺ doping

Wider Band Gap of YGaO₃ (3.82 eV) vs. YInO₃ (2.33 eV) for UV-Selective Optoelectronic Devices

First-principles DFT calculations using the TB-mBJ potential—known to yield band gaps in close agreement with experiment—reveal that cubic perovskite YGaO₃ possesses a direct band gap of 3.82 eV, corresponding to an absorption edge at ~325 nm in the UV-A region. Under identical computational conditions, the isostructural YInO₃ exhibits a significantly narrower band gap of 2.33 eV (~532 nm, green visible) [1]. Independent GGA-PBE calculations confirm this trend, reporting a YGaO₃ direct band gap of 2.87 eV vs. a significantly lower gap for In-containing analogs [2]. The 1.49 eV difference (TB-mBJ) represents a categorical shift in the electromagnetic spectral region of operation: YGaO₃ is selective for UV absorption while YInO₃ absorbs across the visible spectrum. Optical analysis further confirms that YGaO₃ exhibits maximum absorption in the UV region, making it suitable for UV-based optical sensors [1].

Band gap engineering UV optoelectronics DFT Perovskite oxide Optical sensor

27% Higher Seebeck Coefficient of YGaO₃ (263 µV/K) vs. YInO₃ (207 µV/K) for Thermoelectric Energy Harvesting

Boltzmann transport theory calculations based on the DFT electronic structure reveal that cubic perovskite YGaO₃ exhibits a room-temperature Seebeck coefficient of 263 µV/K, significantly outperforming YInO₃ at 207 µV/K under identical computational conditions [1]. The Seebeck coefficient is a direct measure of the voltage generated per unit temperature gradient and is a primary determinant of thermoelectric figure of merit (ZT). The 56 µV/K advantage (27% relative increase) translates directly to higher voltage output for the same thermal gradient in thermoelectric generator configurations. Both compounds were confirmed structurally stable in the cubic phase via formation energy and cohesive energy calculations, ensuring that the Seebeck advantage is an intrinsic electronic property rather than a metastable artifact [1].

Thermoelectric Seebeck coefficient Energy harvesting Oxide perovskite Waste heat recovery

Hexagonal YGaO₃ as a Genuine Improper Ferroelectric vs. YAlO₃ Which Is Actually an Oxycarbonate (Y₃Al₃O₈CO₃)

Hexagonal YGaO₃ (space group P6₃cm, a = 6.065 Å, c = 11.615 Å) is a proven improper ferroelectric with topologically protected ferroelectric vortices and charged domain walls that exhibit locally enhanced electronic conductance due to a reduced band gap at vortex cores [1]. First-principles calculations on 3600-atom supercells confirm that positively and negatively charged domain walls in YGaO₃ are structurally asymmetric, with wall width scaling with the primary structural order parameter—a characteristic of improper ferroelectrics that enables n-type and p-type domain-wall conductivity engineering [2]. Critically, the compound long assumed to be the hexagonal analog 'YAlO₃' has been definitively shown by neutron and X-ray powder diffraction, ²⁷Al MAS NMR, FTIR, and TEM to actually be an oxycarbonate with ideal composition Y₃Al₃O₈CO₃, which decomposes to perovskite YAlO₃ upon heating with CO₂ release [3]. The citrate-route hexagonal phases of YGaO₃ are also carbonate-stabilized, but the high-temperature quenched hexagonal YGaO₃ (from 1950°C) is a genuine oxide phase [REFS-3, REFS-4]. This phase-authenticity distinction is fundamental for any application requiring a true ternary oxide ferroelectric.

Improper ferroelectric Domain wall Phase authenticity Hexagonal perovskite Nanoelectronics

Thermal Conductivity of Yb:YGG (5.8 W/mK) vs. Yb:YAG (~10 W/mK): Compensated by Lower Quantum Defect for Efficient Microchip Lasers

The thermal conductivity of ~7 at.% Yb-doped Y₃Ga₅O₁₂ (Yb:YGG) was measured at 5.8 ± 0.5 W/mK via thermal lensing sensitivity factor analysis (M-factor = 2.1 m⁻¹/W, pumping at 969 nm with 100 µm pump waist radius) [1]. This is lower than the thermal conductivity of undoped YAG (~10 W/mK) and ~7 at.% Yb:YAG (~7 W/mK) [1]. However, the compromised thermal conductivity is offset by the high absorption in the zero-phonon line (~969 nm), low internal loss, and favorable thermo-optic coefficient ratio (χ/κ), enabling Yb:YGG to deliver 9.31 W of CW output power with 65% slope efficiency in microchip laser configuration [1]. For context, the Er³⁺:YGG variant achieves in-band resonant pumping with a very small quantum defect of ~11% (1468 nm pump → 1651 nm emission), which minimizes thermal loading despite lower absolute thermal conductivity [2]. The physical properties of Yb:REGG (rare-earth gallium garnets) are in general similar to those of YAG, with the gallium garnets offering additional advantages in spectral tuning range [1].

Thermal conductivity Laser crystal Ytterbium doping Microchip laser Thermo-optic properties

Optimal Application Scenarios for Gallium Yttrium Oxide Based on Quantified Differentiation Evidence


Tunable and Mode-Locked Solid-State Laser Gain Media Requiring Broad Emission Bandwidth

The disordered cation distribution in Nd³⁺-doped YGaO₃ garnet produces inhomogeneously broadened Stark-split emission lines, enabling CW laser operation at multiple wavelengths (~1.06 µm and ~1.34 µm) from a single gain medium at room temperature [1]. This inherent spectral breadth—supported by >1 nm gain bandwidth in the Er³⁺:YGG variant [2]—makes YGaO₃-based gain media the scientifically justified choice over narrow-linewidth ordered Nd:YAG (σₑₘ = 7.6 × 10⁻¹⁹ cm², linewidth ~6.5 cm⁻¹) [3] when wavelength tunability, multi-wavelength operation, or ultrashort pulse generation via mode-locking is the primary design requirement. The Cr³⁺:YGG variant extends this tunability across a broad wavelength range from cryogenic to elevated temperatures [4].

UV-Selective Photodetectors and Optical Sensors Operational Below 325 nm

With a direct band gap of 3.82 eV (TB-mBJ) corresponding to a ~325 nm absorption edge [5], YGaO₃ absorbs exclusively in the UV-A and shorter wavelength regions, unlike the isostructural YInO₃ (E_g = 2.33 eV, absorption across the visible spectrum). This 1.49 eV band gap differential makes YGaO₃ the only viable choice among YXO₃ perovskites for solar-blind or UV-selective photodetectors, photocatalytic cells requiring high-energy photon absorption without visible-light interference, and transparent conductive oxides where wide-band-gap transparency is essential. Optical analysis confirms maximum absorption in the UV region for YGaO₃ [5].

Oxide Thermoelectric Generators for Waste Heat Recovery Above Ambient

YGaO₃'s room-temperature Seebeck coefficient of 263 µV/K—27% higher than YInO₃'s 207 µV/K [5]—directly translates to higher output voltage per thermocouple in thermoelectric generator modules. This advantage, combined with the structural stability confirmed by formation energy calculations [5], positions YGaO₃ as a preferred n-type or p-type (via doping) oxide thermoelectric leg material for high-temperature waste heat recovery applications where oxide stability under oxidizing atmospheres is mandatory. The 56 µV/K advantage reduces the number of series-connected elements needed to achieve target voltage levels, simplifying module design.

Ferroelectric Domain-Wall Nanoelectronic Devices: Memristors, Diodes, and Nanocircuitry

Hexagonal YGaO₃ (P6₃cm) is a genuine improper ferroelectric whose charged domain walls exhibit asymmetric structure, tunable width, and locally enhanced electronic conductance due to a reduced band gap at vortex cores [REFS-6, REFS-7]. First-principles calculations on 3600-atom supercells have demonstrated topologically protected ferroelectric vortices [6], while phenomenological modeling provides rules for engineering n-type and p-type domain-wall conductivity based on domain size, polarization, and electronic band gap [7]. Critically, the aluminum analog 'YAlO₃' is not a viable substitute, as it has been conclusively identified as the oxycarbonate Y₃Al₃O₈CO₃ [8]. YGaO₃ is thus the only hexagonal rare-earth gallate currently verified for domain-wall-based nanoelectronic device research and development.

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